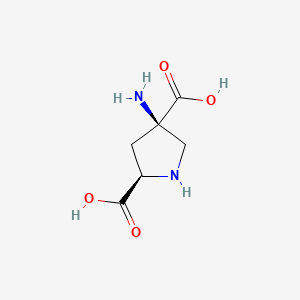

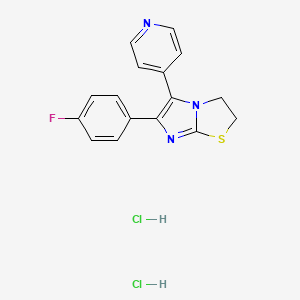

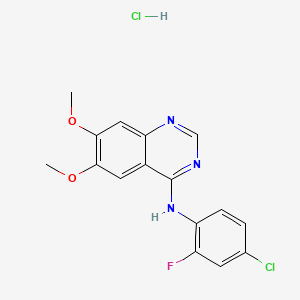

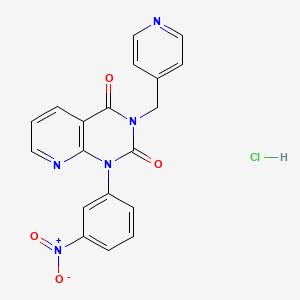

![molecular formula C23H13Cl2N3O2 B1663765 2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide CAS No. 304896-21-7](/img/structure/B1663765.png)

2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis Techniques: A study by El’chaninov and Aleksandrov (2017) describes the synthesis of N-(Quinolin-6-yl)furan-2-carboxamide, which is structurally related to the compound . This process involves the coupling of quinoline-6-amine with furan-2-carbonyl chloride and subsequent chemical reactions (El’chaninov & Aleksandrov, 2017).

- Characterization and Reactivity: The research by Aleksandrov, El’chaninov, and Zablotskii (2020) discusses the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, which shares a quinoline structure with the compound in focus. They investigate various electrophilic substitution reactions, providing insights into the chemical reactivity of such compounds (Aleksandrov, El’chaninov, & Zablotskii, 2020).

Biomedical Applications

- Anticancer Potential: A study by Ghorab and Alsaid (2015) explores the anti-breast cancer activity of quinoline derivatives, highlighting their potential in medicinal chemistry. The structure-activity relationships in these compounds could offer valuable insights into developing new therapeutic agents (Ghorab & Alsaid, 2015).

- Enantioselective Synthesis: Jimenez et al. (2019) report on the synthesis of E-2-cyano-3(furan-2-yl) acrylamide, a compound structurally related to the one . Their work demonstrates the use of marine and terrestrial-derived fungi in enantioselective synthesis, a technique potentially applicable in pharmaceutical manufacturing (Jimenez et al., 2019).

Miscellaneous Applications

- Herbicidal Activity: Research by Wang, Li, Yong-hong Li, and Huang (2004) examines the herbicidal properties of 2-cyanoacrylates, which could indicate similar potential in the compound . Understanding these properties can contribute to agricultural chemistry (Wang, Li, Yong-hong Li, & Huang, 2004).

Safety and Hazards

Mécanisme D'action

Target of Action

The compound, 2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide, also known as DTXSID00362377, is a selective inhibitor of SIRT2 . Sirtuins are a family of proteins that play roles in cellular health. SIRT2 is one of the seven mammalian sirtuins that primarily function in the cytoplasm and regulate cell differentiation and inflammatory response .

Mode of Action

DTXSID00362377 interacts with its target, SIRT2, by binding to it selectively and competitively, inhibiting its activity . This interaction results in the modulation of the protein’s function, leading to changes in the cellular processes that SIRT2 is involved in .

Biochemical Pathways

The inhibition of SIRT2 by DTXSID00362377 affects various biochemical pathways. SIRT2 plays a role in the regulation of autophagy, a cellular degradation pathway that is essential for cell survival during nutrient deprivation. By inhibiting SIRT2, DTXSID00362377 can potentially influence the process of autophagy .

Result of Action

The inhibition of SIRT2 by DTXSID00362377 has been shown to induce cell death and decrease the intracellular ATP level . It also rescues dopamine neurons from α-synuclein toxicity in Parkinson’s disease models .

Propriétés

IUPAC Name |

2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H13Cl2N3O2/c24-16-6-8-19(25)18(12-16)21-9-7-17(30-21)11-15(13-26)23(29)28-20-5-1-3-14-4-2-10-27-22(14)20/h1-12H,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDKBSLEHFRKGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H13Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362377 | |

| Record name | 2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide | |

CAS RN |

304896-21-7 | |

| Record name | 2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.